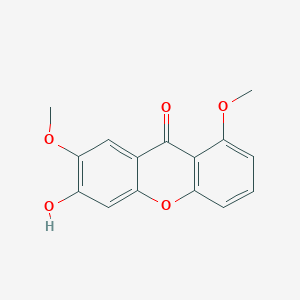
6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The structure of this compound includes a dibenzo-γ-pyrone scaffold, which is characteristic of xanthones .
Preparation Methods
The synthesis of 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one can be achieved through various synthetic routes. One common method involves the reaction of 2-nitrobenzaldehydes with phenols under specific conditions . The reaction typically requires a catalyst, such as N-heterocyclic carbene (NHC), and proceeds through a nucleophilic aroylation mechanism . Industrial production methods often involve the optimization of these synthetic routes to improve yield and efficiency .
Chemical Reactions Analysis
6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like silver carbonate (Ag2CO3) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of various derivatives with potential biological activities . In biology and medicine, the compound has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties . Additionally, it is used in the synthesis of fluorescein derivatives, which are important in fluorescence microscopy and imaging techniques .
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological responses by interacting with enzymes, receptors, and other proteins . For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and targets may vary depending on the specific biological context and application.
Comparison with Similar Compounds
6-Hydroxy-1,7-dimethoxy-9H-xanthen-9-one can be compared with other similar compounds, such as 3,6-dimethoxy-9H-xanthen-9-one and 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one . These compounds share the xanthone scaffold but differ in the number and position of hydroxyl and methoxy groups. The unique substitution pattern of this compound contributes to its distinct bioactivity and chemical properties .
Properties
CAS No. |
145523-70-2 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
6-hydroxy-1,7-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-10-4-3-5-11-14(10)15(17)8-6-13(19-2)9(16)7-12(8)20-11/h3-7,16H,1-2H3 |
InChI Key |
GIIJGJLVDMQDQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


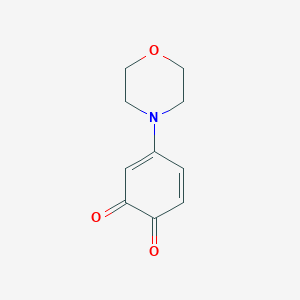
![Phosphonic acid, [[2-(acetyloxy)ethoxy]methyl]-, bis(1-methylethyl) ester](/img/structure/B12548938.png)
![4-[Bis(4-methoxyphenyl)methyl]-N,N-diethylaniline](/img/structure/B12548950.png)
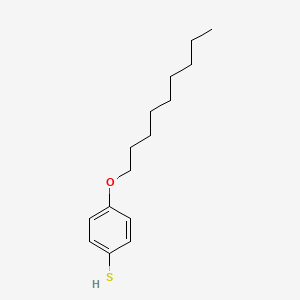
methanethione](/img/structure/B12548969.png)
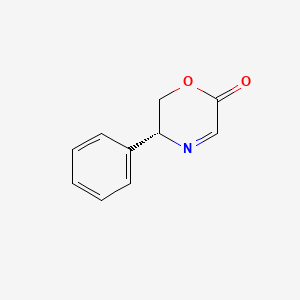
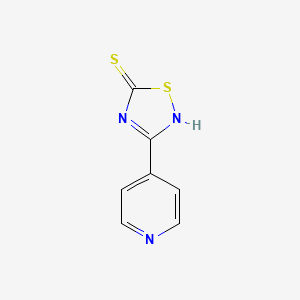
![2-{[4-(Heptafluoropropyl)phenyl]methyl}oxirane](/img/structure/B12548982.png)
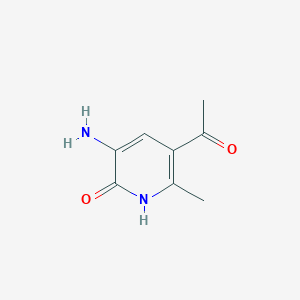
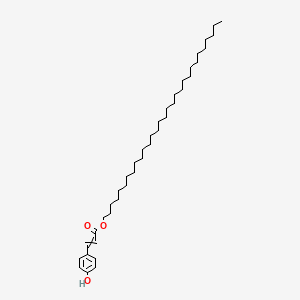

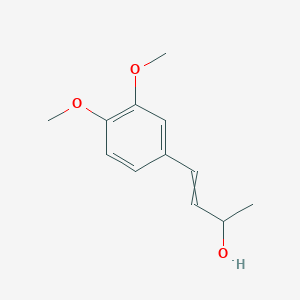
![7-Phosphabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12549003.png)
![6,10-Dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12549015.png)
